N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c21-13-6-8-14(9-7-13)22-17(25)12-28-20-23-16-10-11-27-18(16)19(26)24(20)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGPNVLTXHPVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may lead to the inhibition or activation of specific biochemical pathways. The compound may exhibit activity against critical enzymes or receptors involved in cancer progression and other diseases.
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine class often display significant biological activities. For example:
- Antitumor Activity : Thienopyrimidine derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Enzyme Inhibition : Some derivatives have been identified as potent inhibitors of kinases involved in oncogenic signaling pathways.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound 4j | Antiglioma | AKT2/PKBβ kinase | 10.4 | |
| Compound 7l | Acetylcholinesterase | AChE | 5.4 | |
| Compound 7m | Urease Inhibition | Urease | Moderate |
Case Studies and Research Findings
- Inhibition of AKT Signaling : A study demonstrated that a related thienopyrimidine derivative exhibited low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy. This compound inhibited 3D neurosphere formation in patient-derived glioma stem cells while showing minimal toxicity to non-cancerous cells .
- Anticancer Properties : Another investigation into thienopyrimidine derivatives revealed their ability to induce cell death in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of substituents on the phenyl ring in modulating biological activity .
- Enzymatic Activity : Several studies have focused on the enzymatic inhibition properties of thienopyrimidines. For instance, compounds were screened for their ability to inhibit acetylcholinesterase (AChE), with some exhibiting strong inhibitory effects that could be leveraged for therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
Anticancer Activity
There is growing evidence that this compound class demonstrates anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral Potential
Preliminary studies suggest antiviral effects against certain viruses. The compound's structural features may allow it to interfere with viral replication processes.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of thienopyrimidine derivatives, including this compound. Results showed a notable reduction in bacterial growth rates compared to controls.
Case Study 2: Anticancer Mechanisms
Another research article investigated the anticancer mechanisms of this compound on human cancer cell lines. The findings revealed that treatment led to increased apoptosis and decreased cell viability in a dose-dependent manner.
Q & A
Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-2-({4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves sequential coupling of chloroacetyl derivatives with mercaptonicotinonitrile intermediates under basic conditions (e.g., KOH/EtOH) . Key steps include:
- Core formation : Cyclization of thieno[3,2-d]pyrimidin-4(3H)-one via refluxing thiourea derivatives.
- Sulfanyl-acetamide linkage : Reaction of 2-mercapto intermediates with chloroacetamide derivatives in DMF at 60–80°C .
- Intermediate characterization : Use TLC for reaction monitoring and NMR (¹H/¹³C) for structural validation. For example, characteristic acetamide NH protons appear at δ 10.10–12.50 ppm in DMSO-d₆ .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify resonances for the 4-chlorophenyl group (δ 7.2–7.8 ppm), thienopyrimidinone carbonyl (δ ~165 ppm), and sulfanyl-acetamide protons (δ 3.8–4.2 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₂₂H₁₈ClN₃O₂S₂).
- X-ray crystallography : Use SHELXS97 for structure solution and SHELXL2016 for refinement. For example, similar compounds show intramolecular N–H⋯N hydrogen bonds stabilizing folded conformations .
Q. What strategies ensure high purity of the compound for biological assays?
- Methodological Answer :
- Chromatography : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility profiles .
- HPLC-PDA : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination?
- Methodological Answer :
- Data collection : Use a Bruker APEXII diffractometer with fine-focus sealed tubes and multi-scan absorption correction (SADABS) .
- Refinement in SHELXL2016 :
- For twinned data, apply TWIN/BASF commands to model twin domains.
- Address disorder by refining split positions with occupancy constraints .
- Validation : Check R-factors (R₁ < 0.05) and residual electron density (<0.5 eÅ⁻³) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity in thienopyrimidine analogs?
- Methodological Answer :
- SAR studies : Compare analogs like N-(3-chlorophenyl) derivatives (anti-inflammatory) and 3,5-dimethylphenyl variants (anticancer) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding affinities to targets like COX-2 or EGFR. Substituents at the 3-phenyl position enhance hydrophobic interactions .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate substituent effects with activity .
Q. How can contradictions between predicted and observed spectral or crystallographic data be resolved?
- Methodological Answer :
- Spectral discrepancies :
- NMR : Reassign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals.
- MS/MS fragmentation : Compare experimental fragments with in silico predictions (e.g., MassFrontier) .
- Crystallographic outliers :
- Validate bond lengths/angles against CSD averages (e.g., C–S bonds: 1.75–1.82 Å).
- Use PLATON to check for missed symmetry or solvent masking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
